molecular formula C20H16N4O4S2 B2926650 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 899735-76-3

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2926650
CAS No.: 899735-76-3
M. Wt: 440.49
InChI Key: GVQDWAXRHUTOND-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O4S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

  • Antibiotic Synthesis : A key application is in the synthesis of antibiotics. For instance, the total synthesis of amythiamicin D, a thiopeptide antibiotic, was achieved using a biosynthesis-inspired hetero-Diels-Alder route. This method involved creating a pyridine core, which is a critical component of the antibiotic, demonstrating the potential of related compounds in antibiotic synthesis (Hughes et al., 2005).

  • Anticancer Activity : Compounds similar to "N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide" have been synthesized and shown to exhibit anticancer activity. For example, Co(II) complexes of related compounds were synthesized and demonstrated promising fluorescence properties and in vitro cytotoxicity against human breast cancer cells (Vellaiswamy & Ramaswamy, 2017).

  • Pain and Inflammation Treatment : Novel benzodifuranyl derivatives, including structures similar to the compound , were synthesized as potential treatments for pain and inflammation. These compounds exhibited significant COX-2 inhibition, demonstrating their potential therapeutic use in treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Fluorophore Synthesis : The compound's derivatives were used in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. These fluorophores, synthesized from N-ethoxycarbonylpyrene and perylene thioamides, displayed a wide range of fluorescence, showcasing the utility of such compounds in the field of fluorescent dye synthesis (Witalewska et al., 2019).

  • Antimicrobial Activity : Synthesis of pyridine derivatives, closely related to the compound , has been explored for their antimicrobial properties. These compounds showed variable and modest activity against certain bacterial and fungal strains, suggesting their potential in antimicrobial applications (Patel et al., 2011).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-2-28-14-6-7-15-17(11-14)30-20(22-15)23(12-13-5-3-4-10-21-13)19(25)16-8-9-18(29-16)24(26)27/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDWAXRHUTOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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